substance P (6-11)
Overview
Description
Substance P (6-11) is a hexapeptideamide derived from the C-terminal end of Substance P, a neuropeptide belonging to the tachykinin family. This compound exhibits significant biological activity by binding to the neurokinin-1 receptor, leading to various physiological effects such as motoneuron depolarization and hypotensive effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Substance P (6-11) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection Steps: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose reactive sites for further coupling.
Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of Substance P (6-11) follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The process involves:
Automated SPPS: Utilizing automated synthesizers to perform repetitive coupling and deprotection cycles.
Purification: High-performance liquid chromatography (HPLC) is used to purify the synthesized peptide.
Characterization: Mass spectrometry and amino acid analysis confirm the peptide’s identity and purity.
Chemical Reactions Analysis
Types of Reactions
Substance P (6-11) can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide using oxidizing agents like hydrogen peroxide.
Reduction: Disulfide bonds, if present, can be reduced to thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Dithiothreitol in phosphate-buffered saline (PBS).
Substitution: Amino acid analogs in SPPS.
Major Products
Oxidation: Methionine sulfoxide-containing peptide.
Reduction: Thiol-containing peptide.
Substitution: Peptide analogs with modified residues.
Scientific Research Applications
Substance P (6-11) has diverse applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigates the role of neuropeptides in cellular signaling and receptor interactions.
Medicine: Explores therapeutic potentials in pain management, inflammation, and cancer treatment.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
Substance P (6-11) exerts its effects by binding to the neurokinin-1 receptor, a G-protein-coupled receptor. This binding activates intracellular signaling pathways, including:
Phospholipase C Activation: Leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in calcium release and protein kinase C activation.
Mitogen-Activated Protein Kinase (MAPK) Pathway: Involves the activation of extracellular signal-regulated kinases (ERK), leading to gene expression changes and cellular responses.
Comparison with Similar Compounds
Substance P (6-11) is unique compared to other tachykinins due to its specific receptor affinity and biological effects. Similar compounds include:
Neurokinin A: Shares structural similarities but has different receptor affinities and physiological roles.
Neurokinin B: Another tachykinin with distinct biological activities and receptor interactions.
Substance P (6-11) stands out for its specific binding to the neurokinin-1 receptor and its potential therapeutic applications in various medical fields .
Properties
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H52N8O7S/c1-22(2)18-27(35(50)42-26(32(39)47)16-17-52-3)41-31(46)21-40-34(49)28(19-23-10-6-4-7-11-23)44-36(51)29(20-24-12-8-5-9-13-24)43-33(48)25(37)14-15-30(38)45/h4-13,22,25-29H,14-21,37H2,1-3H3,(H2,38,45)(H2,39,47)(H,40,49)(H,41,46)(H,42,50)(H,43,48)(H,44,51)/t25-,26-,27-,28-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJICHIAKDIPMB-ZIUUJSQJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52N8O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199187 | |
Record name | Substance P (6-11) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
740.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51165-07-2 | |
Record name | Substance P (6-11) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051165072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Substance P (6-11) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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